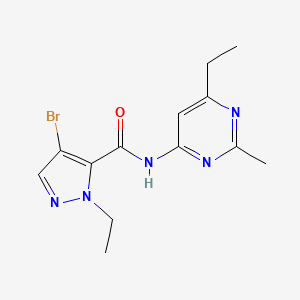![molecular formula C16H18N2O3S B7449567 2-[Benzyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]propanoic acid](/img/structure/B7449567.png)
2-[Benzyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Benzyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]propanoic acid is a chemical compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound belongs to the family of thiazolidinedione derivatives, which are known for their antidiabetic and anti-inflammatory properties. In
Wirkmechanismus
The mechanism of action of 2-[Benzyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]propanoic acid involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism, inflammation, and cell differentiation. Activation of PPARγ by 2-[Benzyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]propanoic acid leads to the upregulation of genes involved in glucose uptake, lipid metabolism, and anti-inflammatory responses.
Biochemical and Physiological Effects:
2-[Benzyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]propanoic acid has been shown to have various biochemical and physiological effects. In adipocytes, it has been shown to increase glucose uptake and improve insulin sensitivity. In cancer cells, it has been demonstrated to induce apoptosis and inhibit proliferation. In inflammatory cells, it has been shown to reduce the production of inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[Benzyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]propanoic acid in lab experiments include its potent PPARγ agonist activity, its ability to improve insulin sensitivity and glucose uptake, and its anti-inflammatory and anti-cancer properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for research on 2-[Benzyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]propanoic acid. These include:
1. Investigating its potential as a therapeutic agent for diabetes, cancer, and inflammation.
2. Studying its pharmacokinetics and toxicity in animal models.
3. Developing more potent and selective PPARγ agonists based on its structure.
4. Exploring its potential as a lead compound for drug discovery.
Conclusion:
In conclusion, 2-[Benzyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]propanoic acid is a promising compound with potential therapeutic applications in diabetes, cancer, and inflammation. Its mechanism of action involves the activation of PPARγ, leading to the upregulation of genes involved in glucose uptake, lipid metabolism, and anti-inflammatory responses. While this compound has several advantages for lab experiments, further studies are needed to determine its optimal dosage and administration, as well as its pharmacokinetics and toxicity in animal models.
Synthesemethoden
The synthesis of 2-[Benzyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]propanoic acid involves the reaction of 2-methyl-1,3-thiazol-4-yl acetic acid with benzyl chloroformate, followed by the addition of the resulting benzyl 2-(2-methyl-1,3-thiazol-4-yl)acetate to a solution of L-alanine in the presence of a coupling agent. The resulting compound is then deprotected to yield 2-[Benzyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]propanoic acid.
Wissenschaftliche Forschungsanwendungen
2-[Benzyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]propanoic acid has shown potential therapeutic applications in various fields of medicine, including diabetes, cancer, and inflammation. In diabetes, this compound has been shown to improve insulin sensitivity and glucose uptake in adipocytes. In cancer, it has been demonstrated to induce apoptosis and inhibit proliferation in cancer cells. In inflammation, it has been shown to reduce the production of inflammatory cytokines and chemokines.
Eigenschaften
IUPAC Name |
2-[benzyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11(16(20)21)18(9-13-6-4-3-5-7-13)15(19)8-14-10-22-12(2)17-14/h3-7,10-11H,8-9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZCVBFNIUNOST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)N(CC2=CC=CC=C2)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-Bicyclo[4.1.0]heptanylsulfamoyl)-2-methoxybenzoic acid](/img/structure/B7449485.png)
![5-[[(2R)-2-hydroxypropyl]-methylsulfamoyl]-2,4-dimethylbenzoic acid](/img/structure/B7449489.png)
![2-[3-[[2-(5-Cyclopropyl-2-methyl-1,2,4-triazol-3-yl)acetyl]amino]phenyl]propanoic acid](/img/structure/B7449499.png)

![3,5-dihydro-2H-pyrido[3,2-f][1,4]oxazepin-4-yl-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanone](/img/structure/B7449513.png)
![6-[[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]amino]-N-ethylpyridine-3-carboxamide](/img/structure/B7449515.png)
![2-pyridin-3-yl-N-(2H-tetrazol-5-yl)spiro[3.3]heptane-2-carboxamide](/img/structure/B7449518.png)
![(1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol](/img/structure/B7449530.png)

![2-tert-butyl-N-methyl-N-(pyrazin-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B7449554.png)
![N-(2-methylpropyl)-N-(pyridin-2-ylmethyl)pyrido[2,3-b]pyrazin-6-amine](/img/structure/B7449561.png)
![N-[(1S,2S)-2-hydroxycyclohexyl]-1-(oxan-4-yl)pyrazole-4-sulfonamide](/img/structure/B7449584.png)
![3-[3-(3-Chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7449589.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,3-dimethylpyrrolidine-1-carboxamide](/img/structure/B7449591.png)